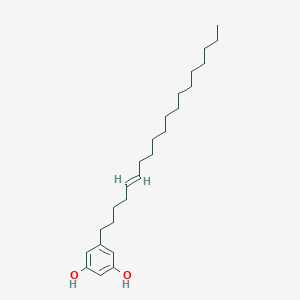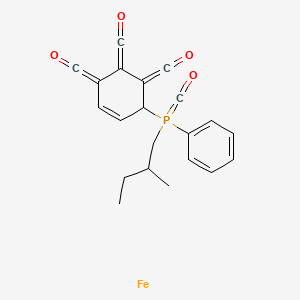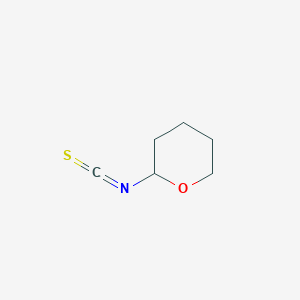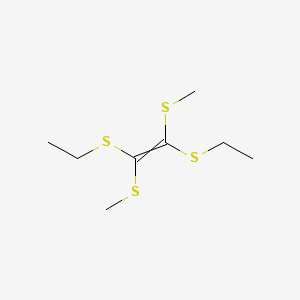
3-Hydroxydodec-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxydodec-5-enoic acid is an organic compound with the molecular formula C12H22O3. It is a hydroxy fatty acid with a hydroxyl group at the third carbon and a double bond between the fifth and sixth carbons. This compound is known for its role in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxydodec-5-enoic acid can be synthesized through several methods. One common approach involves the hydrolysis of esters derived from dodecenoic acid. The reaction typically requires a strong base such as sodium hydroxide and is conducted under reflux conditions to ensure complete hydrolysis.
Industrial Production Methods
In industrial settings, this compound is often produced through microbial fermentation. Specific strains of bacteria, such as Pseudomonas species, are employed to convert fatty acids into hydroxy fatty acids. The fermentation process is optimized for yield and purity, involving controlled pH, temperature, and nutrient supply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxydodec-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of dodec-5-en-3-one.
Reduction: The double bond can be reduced to form 3-hydroxydodecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Dodec-5-en-3-one
Reduction: 3-Hydroxydodecanoic acid
Substitution: Various substituted dodecenoic acids depending on the reagents used
Wissenschaftliche Forschungsanwendungen
3-Hydroxydodec-5-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of lipid metabolism and signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-Hydroxydodec-5-enoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a signaling molecule, influencing various metabolic pathways. For example, it may bind to receptors involved in lipid metabolism, thereby regulating the synthesis and breakdown of fatty acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxydodecanoic acid: Lacks the double bond present in 3-Hydroxydodec-5-enoic acid.
5-Hydroxydodec-3-enoic acid: Has the hydroxyl group and double bond positions reversed.
3-Hydroxydecanoic acid: Has a shorter carbon chain.
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl group and double bond, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
97718-78-0 |
|---|---|
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.30 g/mol |
IUPAC-Name |
3-hydroxydodec-5-enoic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h7-8,11,13H,2-6,9-10H2,1H3,(H,14,15) |
InChI-Schlüssel |
GZUALOWLHSCENG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCC(CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2,4-Dimethoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14350273.png)

![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)
![2-[4-Chloro-5-(2-hydroxyethylsulfanyl)-2-nitrophenyl]sulfanylethanol](/img/structure/B14350287.png)
![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)


![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)

![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)


